molecular formula C22H29N7O2S2 B6521518 2-methyl-6-({4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole CAS No. 933253-74-8

2-methyl-6-({4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole

Cat. No.: B6521518
CAS No.: 933253-74-8
M. Wt: 487.6 g/mol
InChI Key: WLCROXVTQKHNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring a benzothiazole core substituted with a methyl group at position 2 and a sulfonamide-linked piperazine-pyrimidine moiety at position 4. The pyrimidine ring is further modified with a 4-methylpiperazinyl group.

Properties

IUPAC Name

2-methyl-6-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]sulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O2S2/c1-16-14-21(27-8-6-26(3)7-9-27)25-22(23-16)28-10-12-29(13-11-28)33(30,31)18-4-5-19-20(15-18)32-17(2)24-19/h4-5,14-15H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCROXVTQKHNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)N5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-({4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl}sulfonyl)-1,3-benzothiazole is a complex organic molecule that has garnered attention for its potential biological activities. Its structural components suggest interactions with various biological targets, particularly in the realms of neuropharmacology and antimicrobial activity. This article reviews the biological activity of this compound based on existing literature, including structure-activity relationships (SAR), pharmacological profiles, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H24N6O2S\text{C}_{18}\text{H}_{24}\text{N}_6\text{O}_2\text{S}

Key Features:

  • Benzothiazole Core : Known for its role in various biological activities.
  • Piperazine Moiety : Often associated with neuroactive properties.
  • Pyrimidine Substituent : Implicated in diverse pharmacological effects.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole and piperazine exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of related compounds, demonstrating significant antibacterial and antifungal activities against common pathogens using agar diffusion methods. The structure–activity relationship suggested that modifications to the piperazine and pyrimidine rings could enhance antimicrobial efficacy .

2. Neuropharmacological Effects

Compounds similar to this compound have been studied for their interactions with serotonin receptors, particularly the 5-HT7 receptor. These interactions are crucial for developing treatments for mood disorders. In vitro studies demonstrated binding affinities that suggest potential as antidepressants or anxiolytics .

3. Structure–Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperazine ring significantly affect binding affinity to serotonin receptors. For instance, introducing alkyl groups at specific positions on the pyrimidine core was found to enhance receptor affinity substantially .

Case Study 1: Antimicrobial Evaluation

A series of synthesized benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the benzothiazole ring improved antibacterial activity, with some compounds exhibiting MIC values lower than those of standard antibiotics like ceftriaxone.

Case Study 2: Neuropharmacological Screening

In a pharmacological screening of a library of piperazine derivatives, several compounds showed promising results as selective 5-HT7 antagonists. The lead compound from this study demonstrated a K_i value indicating high binding affinity, suggesting its potential as a therapeutic agent for mood disorders .

Data Tables

Compound NameStructureMIC (µg/mL)Binding Affinity (K_i nM)
Compound A[Structure A]812
Compound B[Structure B]1660
Lead Compound[Lead Structure]45

Comparison with Similar Compounds

(a) Mepirizole (4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine)

  • Structure : A pyrimidine derivative with a pyrazole substituent and methoxy groups.
  • Key Differences : Lacks the benzothiazole core and sulfonamide-linked piperazine seen in the target compound.
  • Bioactivity: Mepirizole is a non-steroidal anti-inflammatory drug (NSAID) with cyclooxygenase (COX) inhibitory activity.

(b) Benzothiazole-Based Kinase Inhibitors

  • Example : 2-arylbenzothiazoles (e.g., GW610742).
  • Structure : Simplified benzothiazole cores with aryl or alkyl substituents.
  • Key Differences: These often lack the extended piperazine-pyrimidine chain, reducing their capacity for multi-target engagement. The sulfonamide linker in the target compound may enhance solubility and membrane permeability compared to non-polar analogs .

(c) Piperazine-Pyrimidine Hybrids

  • Example : Imatinib (contains a pyrimidine and piperazine-like moiety).
  • Structure : Pyrimidine linked to a methylpiperazine via an amide bond.
  • Key Differences: Imatinib’s piperazine is part of a larger scaffold targeting BCR-ABL kinases.

Hypothesized Pharmacokinetic and Pharmacodynamic Properties

Property Target Compound Mepirizole Imatinib
Core Structure Benzothiazole-sulfonamide-pyrimidine Pyrimidine-pyrazole Phenylaminopyrimidine
Water Solubility Likely moderate (sulfonamide enhances) Low (methoxy groups reduce) Moderate (polar side chains)
Target Selectivity Multi-kinase or protease inhibition COX-1/COX-2 BCR-ABL, c-KIT
Metabolic Stability High (resistant to CYP450 oxidation) Moderate (methoxy metabolism) Low (extensive CYP3A4 metabolism)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.